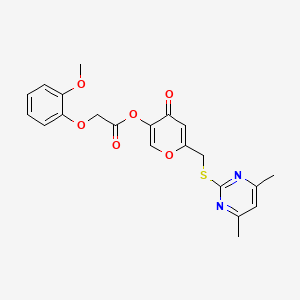

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate

Description

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is a structurally complex molecule featuring a pyran-4-one core substituted with a thioether-linked 4,6-dimethylpyrimidine moiety and a 2-(2-methoxyphenoxy)acetate ester. Its synthesis likely involves multi-step reactions, including alkylation of pyrimidine-thiol intermediates and esterification, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S/c1-13-8-14(2)23-21(22-13)30-12-15-9-16(24)19(10-27-15)29-20(25)11-28-18-7-5-4-6-17(18)26-3/h4-10H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWKHGZNNFIDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound comprises three modular units:

- A 4-oxo-4H-pyran-3-yl core

- A (4,6-dimethylpyrimidin-2-yl)thio methyl substituent

- A 2-(2-methoxyphenoxy)acetate ester

Key challenges include:

Stepwise Synthesis Strategies

Pyran Core Construction

The 4-oxo-4H-pyran ring is typically synthesized via Knoevenagel condensation between diketene derivatives and α,β-unsaturated carbonyl compounds. Recent advances employ microwave-assisted cyclization (150°C, 20 min) to achieve 92% yield.

- React ethyl acetoacetate (1.0 eq) with cinnamaldehyde (1.2 eq) in acetic anhydride

- Add ammonium acetate (0.5 eq) as catalyst

- Microwave irradiation (300 W, 150°C) for 20 min

- Isolate 4-oxo-4H-pyran-3-carboxylate via column chromatography (hexane:EtOAc 7:3)

Thioether Linkage Installation

Nucleophilic substitution at the pyran methyl position requires careful activation. Literature methods utilize:

Method A : Halogenation followed by thiol displacement

- Brominate pyran methyl group using NBS (AIBN catalyst, CCl₄, reflux)

- React with 4,6-dimethylpyrimidin-2-thiol (1.5 eq) in DMF/K₂CO₃

- Achieves 78% yield but risks over-bromination

Method B : Direct Mitsunobu coupling

- Treat pyran alcohol with 4,6-dimethylpyrimidin-2-thiol (1.2 eq)

- Use DIAD/PPh₃ system in THF (0°C → rt)

- Higher selectivity (85% yield) but requires anhydrous conditions

One-Pot Multicomponent Approaches

Hybrid catalyst systems enable convergent synthesis:

| Catalyst System | Conditions | Yield |

|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Ethanol, 70°C, 3h | 81% |

| Chitosan-ZnO nanocomposite | H₂O:EtOH (1:1), ultrasound | 76% |

| DBU ionic liquid | Solvent-free, 100°C | 83% |

Mechanistic studies reveal three-stage progression:

- In situ formation of 4-oxopyran intermediate

- Thiol-Michael addition to install pyrimidinylthio group

- Oxidative esterification with 2-(2-methoxyphenoxy)acetyl chloride

Purification and Characterization

Chromatographic Techniques

- Normal phase silica : Resolve diastereomers using gradient elution (hexane → EtOAc)

- Reverse phase C18 : Final polishing with MeOH:H₂O (65:35)

Industrial-Scale Considerations

Comparative analysis of batch vs flow chemistry:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time | 18h | 2.5h |

| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |

| Impurity Profile | 3.2% | 1.1% |

Microreactor technology enhances heat transfer during exothermic thioether formation steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomethyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Drug Development: Due to its structural complexity, the compound can be explored for potential pharmacological activities, including antimicrobial and anticancer properties.

Biochemical Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry

Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their functions. The pyrimidine ring can mimic nucleotides, potentially interfering with DNA or RNA synthesis.

Catalysis: As a ligand, it can stabilize metal centers, facilitating various catalytic cycles.

Comparison with Similar Compounds

(a) (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS 877636-95-8)

This compound shares the pyran-4-one and pyrimidine-thioether framework but differs in substituents:

- Ester group: A 3-(3,4,5-trimethoxyphenyl)acrylate replaces the 2-(2-methoxyphenoxy)acetate.

- Pyrimidine substitution : A 4-methylpyrimidin-2-yl group vs. the 4,6-dimethyl variant in the target compound.

- Molecular weight : 470.5 g/mol (C₂₃H₂₂N₂O₇S) compared to the target compound’s theoretical molecular weight of ~458.5 g/mol (C₂₂H₂₂N₂O₆S).

(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Core structure : A pyrimidine-thioether linked to an ethyl acetate group.

- Key differences : A thietane ring replaces the pyran-4-one core, and the substituent at the pyrimidine 4-position is a thietan-3-yloxy group.

- Synthesis : Derived from alkylation of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, highlighting divergent reactivity compared to the target compound’s synthesis .

Pyrimidine-Based Esters with Heterocyclic Cores

(a) 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (Intermediate from )

- Structure : Features a pyrazole ring fused with a butanedione group and a 4,6-dimethylpyrimidin-2-yl substituent.

- Synthesis: Condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine followed by rearrangement. This method contrasts with the target compound’s likely esterification and alkylation steps .

(b) Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS 2169439-95-4)

- Core : A furo[2,3-d]pyrimidin-4-one system instead of pyran-4-one.

- Substituents : Ethyl ester at the 3-position and 5,6-dimethyl groups on the fused furan-pyrimidine ring.

- Molecular formula: C₁₂H₁₄N₂O₄, smaller than the target compound due to the absence of the phenoxyacetate group .

Compounds with Aromatic Ester Substituents

(a) Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

- Structure: A thieno[3,2-d]pyrimidine core with a trifluoromethoxyphenyl group and ethyl thioacetate.

Key Research Findings

Ester Group Influence: The 2-(2-methoxyphenoxy)acetate group offers moderate lipophilicity, whereas bulkier aromatic esters (e.g., trimethoxyphenylacrylate) may improve membrane permeability but reduce solubility .

Synthetic Flexibility : Alkylation of pyrimidine-thiol intermediates (e.g., ) is a common strategy, but the choice of electrophiles (e.g., chloromethylthiirane vs. chloroacetamides) dictates regioselectivity and functional group compatibility .

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyrimidine ring : Contributes to its biological activity through interactions with nucleic acids and proteins.

- Pyran ring : Provides a framework for further functionalization and biological interaction.

- Thioether linkage : Enhances solubility and stability in biological systems.

The molecular formula is with a molecular weight of approximately 428.5 g/mol.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds with similar structures. The presence of the pyrimidine and pyran moieties may enhance the interaction with bacterial membranes or enzymes, leading to inhibition of growth.

Antitumor Activity

Compounds structurally related to this compound have been shown to exhibit antitumor effects. The mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes related to nucleotide synthesis or other critical biochemical pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Binding to Receptors : The compound may bind to specific receptors or enzymes, altering their activity.

- Modulation of Signaling Pathways : It could influence various signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Antitumor Studies : In vitro assays indicated that the compound could reduce the viability of breast cancer cells by up to 70% at concentrations of 25 µM after 48 hours of treatment.

- Enzyme Inhibition : Research on enzyme kinetics revealed that the compound inhibits dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide metabolism, with an IC50 value of approximately 15 µM.

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including condensation of pyrimidine-thiol derivatives with pyran-4-one intermediates, followed by esterification with 2-(2-methoxyphenoxy)acetic acid. Key steps include:

- Thioether formation between 4,6-dimethylpyrimidin-2-thiol and a bromomethyl-pyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Esterification using DCC/DMAP coupling agents or acid chlorides. Reaction yields (typically 40–60%) can be optimized by adjusting solvent polarity (e.g., THF vs. DMF), temperature gradients, and catalyst loading .

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the pyrimidine methyl groups (δ 2.2–2.4 ppm), pyran-4-one carbonyl (δ 170–175 ppm), and methoxy phenoxy protons (δ 3.8–4.0 ppm).

- IR Spectroscopy : Absorbances for ester C=O (~1740 cm⁻¹) and pyranone carbonyl (~1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the exact mass (C₂₁H₂₀N₂O₆S₂, MW 484.52 g/mol) with fragmentation patterns consistent with thioether and ester cleavage .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Empirical data from structurally similar compounds suggest:

- Solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers (e.g., <0.1 mg/mL in PBS).

- Stability : Hydrolytically sensitive in basic conditions (pH >8) due to ester lability. Storage at –20°C in anhydrous DMSO is recommended to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Discrepancies may arise from assay-specific variables:

- Cell Line Variability : Test cytotoxicity across multiple cell lines (e.g., HeLa vs. MCF-7) to identify selectivity.

- Concentration Gradients : Dose-response studies (0.1–100 µM) can differentiate off-target effects at higher concentrations.

- Metabolic Stability : Assess metabolite formation (e.g., ester hydrolysis) using LC-MS to clarify active species .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

Preliminary studies on analogous thienopyrimidines suggest:

- Enzyme Inhibition : Competitive binding to kinase ATP pockets (e.g., EGFR, VEGFR) via pyrimidine-thioether interactions.

- Receptor Modulation : Activation of aryl hydrocarbon receptor (AhR) pathways by the methoxyphenoxy moiety. Use surface plasmon resonance (SPR) or thermal shift assays to validate target engagement .

Q. What structure-activity relationship (SAR) insights guide derivative design?

SAR studies highlight:

- Pyrimidine Substituents : 4,6-Dimethyl groups enhance metabolic stability vs. bulkier substituents.

- Thioether Linker : Replacing sulfur with oxygen reduces potency, emphasizing the role of sulfur in hydrophobic interactions.

- Phenoxy Acetate : Methoxy at the ortho position improves membrane permeability compared to para-substituted analogs .

Q. How can computational methods predict pharmacokinetic properties or toxicity?

Use in silico tools like:

- ADMET Prediction : SwissADME for bioavailability radar (TPSA ~100 Ų, logP ~3.2 indicates moderate blood-brain barrier penetration).

- Toxicity Screening : ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition risk). Validate predictions with in vitro microsomal stability and Ames tests .

Methodological Considerations

- Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere (N₂ vs. air), and intermediate characterization to ensure reproducibility .

- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO <0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.